molecular formula C21H17ClO6 B2499686 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-10-9

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2499686
CAS No.: 690214-10-9
M. Wt: 400.81
InChI Key: UZBGRSPVNMKYLP-QPJJXVBHSA-N
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Description

6-Chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a chlorinated chromen-2-one core conjugated to a (2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl group. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The trimethoxyphenyl moiety in this compound is structurally analogous to natural products like podophyllotoxin and colchicine, which are known for their microtubule-disrupting effects . This compound’s α,β-unsaturated ketone (chalcone) linker facilitates conjugation and may contribute to its biological activity via Michael addition or hydrogen bonding interactions .

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO6/c1-25-18-8-5-12(19(26-2)20(18)27-3)4-7-16(23)15-11-13-10-14(22)6-9-17(13)28-21(15)24/h4-11H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBGRSPVNMKYLP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 2,3,4-trimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

3-[(2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl]-2H-chromen-2-one (Compound 4e)

  • Structure: Replaces the 6-chloro and 2,3,4-trimethoxyphenyl groups with a 4-dimethylaminophenyl moiety.
  • Properties : Melting point (192°C), IR absorption at 1712 cm⁻¹ (>C=O), and NMR data (δ 2.9 ppm for CH₃ groups) .
  • Significance: The dimethylamino group introduces electron-donating effects, contrasting with the electron-withdrawing chloro substituent in the target compound. This modification may alter solubility and π-π stacking interactions.

(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

  • Structure : Substitutes the coumarin core with a bromothiophene ring.
  • Crystal Structure: The thiophene and trimethoxyphenyl rings exhibit a dihedral angle of 11.08°, indicating non-coplanarity. Intermolecular C–H···O hydrogen bonds stabilize the lattice .
  • Relevance : Demonstrates how heterocyclic cores influence packing and halogen bonding (bromine vs. chlorine), which are critical in target recognition .

3-[(E)-3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl]chromen-2-one (CID: 46369167)

  • Structure : Lacks the 6-chloro substituent but retains the trimethoxyphenyl acryloyl group.
  • Activity : While specific data for this compound are unavailable, structurally similar chalcones with trimethoxyphenyl groups show IC₅₀ values of 46.18 µM (AChE) and 32.46 µM (BChE) .

6-Chloro-3-[(2E)-3-(4-Ethylphenyl)prop-2-enoyl]-2H-chromen-2-one

  • Structure : Replaces trimethoxyphenyl with a 4-ethylphenyl group.
  • Properties : Molecular weight 338.78; the ethyl group increases hydrophobicity, which could enhance membrane permeability but reduce solubility .

Core Structure Modifications

Naphthoquinone-Chalcone Hybrid (Compound 2)

  • Structure: Integrates a naphthoquinone core instead of coumarin, conjugated to a 2,3,4-trimethoxyphenylacryloyl group.
  • Activity : Acts as an FGFR1 tyrosine kinase inhibitor (melting point 175–176°C) .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound 386.79* Not reported 6-Cl, 2,3,4-Trimethoxyphenyl
3-[(2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl] 335.36 192 4-N(CH₃)₂
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-TMP) 377.23 Not reported Br, Thiophene, 2,3,4-Trimethoxyphenyl
Naphthoquinone-Chalcone Hybrid (Compound 2) Not reported 175–176 Naphthoquinone core

*Calculated based on molecular formula C₂₁H₁₇ClO₆.

Biological Activity

6-Chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. Its biological activities have garnered interest due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a chromenone backbone with a chloro substituent and a complex phenyl group containing three methoxy groups. This unique structure contributes to its diverse biological activities.

PropertyValue
IUPAC NameThis compound
CAS Number690214-10-9
Molecular FormulaC21H17ClO6
Molecular Weight404.81 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Signaling Pathways : The compound suppresses the RAS-ERK and AKT/FOXO3a signaling pathways, which are crucial for cell proliferation and survival. This was demonstrated in studies where the compound reduced the viability of hepatocellular carcinoma (HCC) cells and induced DNA damage .
  • Apoptosis Induction : The compound activates caspases and pro-apoptotic proteins, leading to programmed cell death in cancer cells. Flow cytometry assays confirmed increased apoptosis markers upon treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship studies suggest that modifications to the phenyl ring can enhance its antimicrobial potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, which play roles in inflammatory processes.
  • Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating liver cancer:

  • Study on Hepatocellular Carcinoma : A study demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis in HCC cells. Key proteins involved in apoptosis were upregulated, while survival pathways were inhibited .

Q & A

Q. Advanced Research Focus

  • Catalyst Screening : Replace KOH with phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Microwave Assistance : Reduce reaction time to 1–2 hours while maintaining yields >75% .
  • Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc) to isolate isomers or byproducts .

What computational methods predict the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or MOE simulates interactions with targets (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7). The trimethoxyphenyl group shows halogen-π interactions with His41 .
  • MD Simulations : GROMACS validates docking poses over 100 ns, assessing RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 to −50 kJ/mol) .

How do solvent polarity and temperature affect the reaction’s stereochemical outcome?

Q. Advanced Research Focus

  • Solvent Effects : Polar aprotic solvents (DMF) favor E-isomer due to reduced steric hindrance, while protic solvents (MeOH) may promote Z-isomer via H-bonding .
  • Temperature Control : Lower temps (0–5°C) suppress keto-enol tautomerism, preserving E-configuration .

How are contradictions in biological activity data resolved across studies?

Q. Data Contradiction Analysis

  • Bioassay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB) explain IC50 discrepancies (5–50 µM) .
  • Structural Confirmation : Re-analyze bioactive samples via SC-XRD to rule out isomer contamination .

What role do hydrogen-bonding patterns play in the compound’s crystallinity?

Advanced Research Focus
Graph set analysis (Etter’s formalism) identifies:

  • Motifs : R²₂(8) rings from C21–H21···O6 bonds (2.65 Å) and C8–H8B···O5 interactions .
  • Thermal Stability : Stronger H-bond networks correlate with higher melting points (DSC: 220–230°C) .

How is stereochemical purity assessed during synthesis?

Q. Methodological Focus

  • NMR Spectroscopy : Compare coupling constants (J = 12–16 Hz for trans double bonds) in ¹H-NMR .
  • SC-XRD : Definitive confirmation of E-configuration via torsion angles (C3–C8–C9–C10: ~175°) .

What analytical techniques quantify degradation products under accelerated stability testing?

Q. Advanced Research Focus

  • HPLC-MS : Reverse-phase C18 column (ACN/H2O gradient) detects hydrolyzed products (e.g., 2,3,4-trimethoxycinnamic acid) .
  • Forced Degradation : Exposure to 40°C/75% RH for 4 weeks shows <5% degradation, indicating stability .

How does the compound’s electronic structure influence its UV-Vis absorption?

Q. Advanced Research Focus

  • TD-DFT Calculations : HOMO→LUMO transitions (λmax ~340 nm) involve charge transfer from chromenone to trimethoxyphenyl .
  • Solvatochromism : Red shifts (Δλ ~15 nm) in DMSO vs. hexane due to polarity-dependent π→π* transitions .

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